1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The compound is characterized by the presence of a triazole ring attached to a cyclobutane carboxylic acid moiety, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
The synthesis of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves “click” chemistry, a powerful and efficient method for constructing triazole rings . One common synthetic route includes the cycloaddition reaction between azides and alkynes, catalyzed by copper(I) ions. The reaction is usually carried out in an aqueous medium, which is environmentally friendly and provides high yields . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the cyclobutane moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified triazole derivatives and substituted cyclobutane compounds .
Scientific Research Applications
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The triazole ring plays a crucial role in this interaction, providing a stable and effective binding site .
Comparison with Similar Compounds
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride can be compared with other triazole derivatives such as:
1,2,3-Triazole: A simpler triazole compound with broad applications in drug discovery and material science.
1-(1H-1,2,3-triazol-5-yl)methylcyclobutane-1-carboxylic acid hydrochloride: A similar compound with a different substitution pattern on the triazole ring.
(1r,3r)-3-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid: Another triazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the stability and reactivity of the triazole ring with the rigidity of the cyclobutane moiety, making it a valuable compound for various applications .
Properties
CAS No. |
2613382-05-9 |
---|---|
Molecular Formula |
C7H10ClN3O2 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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